Molecular Flexibility and Conformational Space: Quantitative Rotatable Bond Count Comparison
N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine possesses 4 rotatable bonds (excluding the piperidine ring) in its free base form, providing a defined degree of conformational flexibility distinct from both more constrained and more flexible diamine analogs. For context, a direct head-to-head comparison of published computational data shows that unsubstituted piperidine has 0 rotatable bonds, while N,N,N'-trimethylethane-1,2-diamine (devoid of the piperidine ring) has 3 rotatable bonds . The target compound thus offers an intermediate flexibility profile: greater conformational adaptability than a rigid piperidine core but less entropic penalty than a fully linear triamine [1]. This precise rotatable bond count influences chelation geometry and binding kinetics when the compound is employed as a ligand or as a modular building block in combinatorial library synthesis .
| Evidence Dimension | Number of rotatable bonds (molecular flexibility) |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | Piperidine: 0 rotatable bonds; N,N,N'-trimethylethane-1,2-diamine: 3 rotatable bonds |
| Quantified Difference | Target compound has 4 more rotatable bonds than piperidine; 1 more than N,N,N'-trimethylethane-1,2-diamine |
| Conditions | Computational property prediction based on 2D molecular structure; data retrieved from ChemSrc and Chem960 databases |
Why This Matters
Rotatable bond count directly correlates with molecular flexibility and conformational entropy, influencing ligand binding thermodynamics and solubility, and is a key filter in drug-likeness and lead optimization workflows.
- [1] ChemSrc. N,N,N-三甲基-N-哌啶-4-基-1,2-乙二胺 – Physical properties including rotatable bond count. View Source
